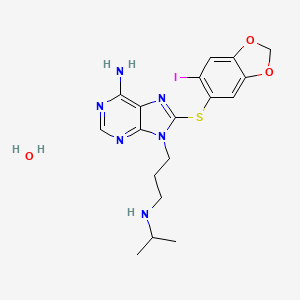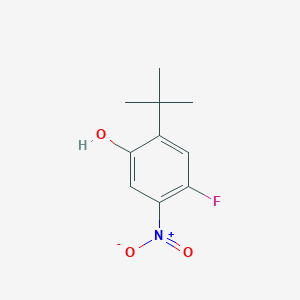
2-Tert-butyl-4-fluoro-5-nitrophenol
Descripción general
Descripción
2-Tert-butyl-4-fluoro-5-nitrophenol (2TBNP) is a type of phenolic compound which has been the subject of numerous scientific studies due to its unique properties. It has been used as a synthetic intermediate in the pharmaceutical industry, as a catalyst in organic synthesis, and as a reagent in various biochemical and physiological studies. 2TBNP is a versatile compound that can be used in a variety of applications and is of great interest to researchers due to its wide range of potential applications.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Modification
- 2-Tert-butyl-4-fluoro-5-nitrophenol is involved in various chemical synthesis processes. For example, tert-Butyl nitrite has been identified as a chemoselective nitrating agent, providing mononitro derivatives of phenolic substrates, a category to which this compound belongs (Koley, Colón, & Savinov, 2009).
Environmental Analysis
- This compound is also a subject in environmental chemistry, specifically in the determination of nitrophenols in soil. This demonstrates its relevance in environmental monitoring and analysis (Vozňáková, Podehradská, & Kohlíčková, 1996).
Magnetic Properties and Material Science
- In material science, derivatives of this compound have been studied for their magnetic properties. For example, biphenyl-3,5-diyl bis(tert-butyl nitroxides) carrying methyl and fluoro groups exhibit notable magnetic susceptibility changes (Yoshitake, Kudo, & Ishida, 2016).
Biochemical Research
- In biochemical research, nitroxides similar to this compound are used as molecular probes and labels due to their unique redox properties (Zhurko et al., 2020).
Advanced Material Development
- Some studies have focused on the synthesis and physical and spectral characterization of compounds like 2,6-di-tert-butyl-4-nitrophenol, which are structurally related to this compound. These studies contribute to the development of advanced materials with specific properties (Rivera‐Nevares et al., 1995).
Catalysis and Chemical Reactions
- In the field of catalysis, the steric effects of bulky compounds like this compound are significant. Studies have shown how these steric properties influence the reactivity and formation of complexes in chemical reactions (Porter, Hayes, Kaminsky, & Mayer, 2017).
Propiedades
IUPAC Name |
2-tert-butyl-4-fluoro-5-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO3/c1-10(2,3)6-4-7(11)8(12(14)15)5-9(6)13/h4-5,13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLULGCHFPCHPMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1O)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Benzyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1465935.png)

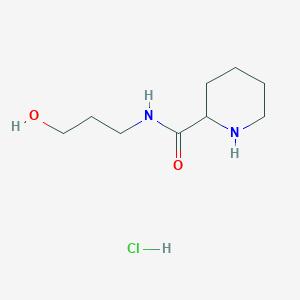


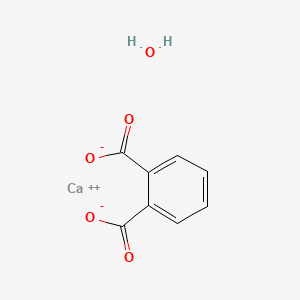
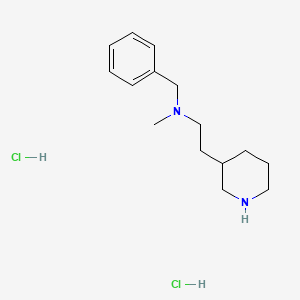
![3-[2-Nitro-4-(trifluoromethyl)phenoxy]piperidine hydrochloride](/img/structure/B1465948.png)
![2-(Benzo[d]thiazol-2-yl)butan-1-amine](/img/structure/B1465950.png)

